Methyl 2-bromo-4-cyano-3-formylbenzoate
Overview
Description
Preparation Methods
Synthetic Routes and Reaction Conditions
Methyl 2-bromo-4-cyano-3-formylbenzoate can be synthesized through various synthetic routes. One common method involves the bromination of methyl 4-cyano-3-formylbenzoate using bromine in the presence of a catalyst. The reaction is typically carried out in an organic solvent such as dichloromethane at room temperature .
Industrial Production Methods
In industrial settings, the production of this compound often involves large-scale bromination reactions. The process is optimized for high yield and purity, with stringent quality control measures in place to ensure consistency and safety .
Chemical Reactions Analysis
Types of Reactions
Methyl 2-bromo-4-cyano-3-formylbenzoate undergoes various types of chemical reactions, including:
Substitution Reactions: The bromine atom can be substituted with other functional groups using nucleophilic substitution reactions.
Oxidation Reactions: The formyl group can be oxidized to a carboxylic acid using oxidizing agents such as potassium permanganate.
Reduction Reactions: The cyano group can be reduced to an amine using reducing agents like lithium aluminum hydride.
Common Reagents and Conditions
Nucleophilic Substitution: Reagents such as sodium methoxide or potassium tert-butoxide in an aprotic solvent like dimethyl sulfoxide.
Oxidation: Potassium permanganate in an aqueous medium.
Reduction: Lithium aluminum hydride in anhydrous ether.
Major Products Formed
Substitution: Various substituted benzoates depending on the nucleophile used.
Oxidation: Methyl 2-bromo-4-cyano-3-carboxybenzoate.
Reduction: Methyl 2-bromo-4-aminomethylbenzoate.
Scientific Research Applications
Methyl 2-bromo-4-cyano-3-formylbenzoate is extensively used in scientific research for its diverse applications:
Chemistry: It serves as a building block in the synthesis of complex organic molecules.
Biology: Used in the development of biochemical assays and probes.
Medicine: Investigated for its potential in drug discovery and development.
Industry: Utilized in the production of advanced materials and polymers.
Mechanism of Action
The mechanism of action of methyl 2-bromo-4-cyano-3-formylbenzoate involves its interaction with various molecular targets. The bromine atom and cyano group are key functional groups that participate in chemical reactions, enabling the compound to act as a versatile intermediate in organic synthesis. The formyl group can undergo nucleophilic addition reactions, making it a valuable reagent in the formation of carbon-carbon bonds .
Comparison with Similar Compounds
Similar Compounds
Methyl 4-bromo-3-cyano-2-formylbenzoate: Similar structure but with different positional isomers.
Methyl 3-bromo-4-cyano-2-formylbenzoate: Another positional isomer with distinct reactivity.
Methyl 4-bromo-2-cyano-3-formylbenzoate: Exhibits similar chemical properties but varies in its applications.
Uniqueness
Methyl 2-bromo-4-cyano-3-formylbenzoate is unique due to its specific arrangement of functional groups, which imparts distinct reactivity and versatility in synthetic applications. Its ability to undergo a wide range of chemical reactions makes it an indispensable tool in scientific research.
Properties
IUPAC Name |
methyl 2-bromo-4-cyano-3-formylbenzoate | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H6BrNO3/c1-15-10(14)7-3-2-6(4-12)8(5-13)9(7)11/h2-3,5H,1H3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
QEBWZEVPYLAGRC-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC(=O)C1=C(C(=C(C=C1)C#N)C=O)Br | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H6BrNO3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
268.06 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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